molecular formula C23H24N2O5S2 B2607158 N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide CAS No. 896341-90-5

N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide

Cat. No.: B2607158
CAS No.: 896341-90-5
M. Wt: 472.57
InChI Key: RIJUOZUCBRLZQU-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxybenzyl group, a thiophenyl group, and a tosylethyl group, all connected through an oxalamide linkage. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-16-5-11-19(12-6-16)32(28,29)21(20-4-3-13-31-20)15-25-23(27)22(26)24-14-17-7-9-18(30-2)10-8-17/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJUOZUCBRLZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzylamine with oxalyl chloride to form an intermediate oxalamide. This intermediate is then reacted with 2-(thiophen-2-yl)-2-tosylethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde, while reduction of the oxalamide linkage can produce corresponding amines.

Scientific Research Applications

N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide involves its interaction with specific molecular targets. The methoxybenzyl group can interact with aromatic residues in proteins, while the thiophenyl group can engage in π-π interactions. The oxalamide linkage allows for hydrogen bonding, which can stabilize the compound’s interaction with its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide: Lacks the tosyl group, which may affect its reactivity and biological activity.

    N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-methylethyl)oxalamide: The presence of a methyl group instead of a tosyl group can lead to different chemical properties.

Uniqueness

The combination of methoxybenzyl, thiophenyl, and tosylethyl groups in a single molecule provides a versatile platform for chemical modifications and interactions .

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